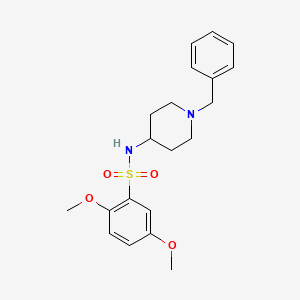![molecular formula C20H19N5O3S B3565722 2-(4-methoxyphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3565722.png)
2-(4-methoxyphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
Descripción general
Descripción
The compound “2-(4-methoxyphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . It has been studied as an inhibitor of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes it a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Synthesis Analysis
The synthesis of this compound involves systematic modification of the 3 and 6 positions of a lead 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . This extensive SAR (Structure-Activity Relationship) study has led to the discovery of several potent compounds .Molecular Structure Analysis
The molecular structure of this compound includes a para-halogen phenyl at the 3 position . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the retrieved sources.Mecanismo De Acción
The compound acts as an inhibitor of Mtb shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product, which is a precursor for the synthesis of aromatic amino acids in bacteria . By inhibiting this enzyme, the compound can potentially halt the growth of the bacteria .
Direcciones Futuras
The compound and its derivatives show promise as potential antitubercular agents . Future research could focus on further optimizing the structure of these compounds to enhance their potency, reduce potential side effects, and improve pharmacokinetic properties. Additionally, more detailed studies on the mechanism of action could provide valuable insights for the rational design of novel agrochemicals .
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12-4-5-14(19-24-25-13(2)22-23-20(25)29-19)10-17(12)21-18(26)11-28-16-8-6-15(27-3)7-9-16/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVHPMWNSYHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B3565656.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B3565658.png)
![N,N,N',N'-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B3565662.png)

![2-(4-ethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3565679.png)
![2-(4-chlorophenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3565687.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3565693.png)
![3-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B3565701.png)
![N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3565702.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3565716.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B3565731.png)
![3-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3565738.png)
![4-chloro-5-[(diethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B3565745.png)
![3-methoxy-4-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}benzaldehyde](/img/structure/B3565747.png)
